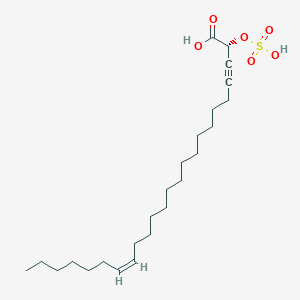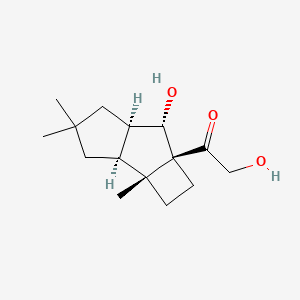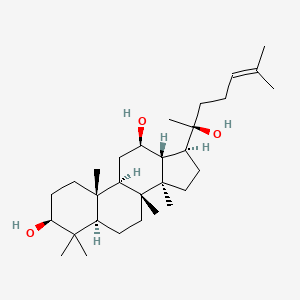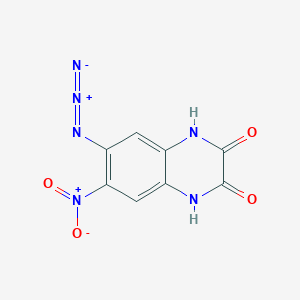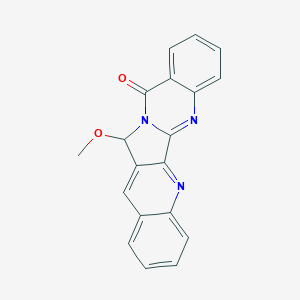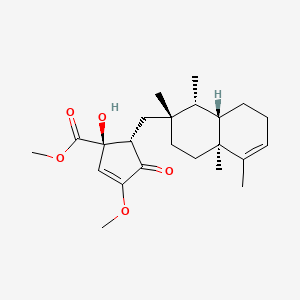
Dysidenone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysidenone B is a natural product found in Dysidea with data available.
Scientific Research Applications
1. Dysidenone B as an Inhibitor of Human Phospholipase A2 and Modulator of Leukocyte Functions
Dysidenone B, derived from the sponge Dysidea species, demonstrates significant inhibition of human synovial phospholipase A2 (PLA2) and modulates other human leukocyte functions such as the degranulation process and superoxide production. This suggests potential applications in targeting inflammatory processes and immune responses (Giannini et al., 2001).
2. Anticancer Properties of Dysidenone B
Dysidenone B has demonstrated cytotoxicity against human cancer cell lines, including HeLa and HepG2. Its unique sesquiterpene quinone structure, isolated from the South China Sea sponge Dysidea avara, contributes to its potential as an anticancer agent (Jiao et al., 2014).
3. Anti-inflammatory Activity in Vivo
Dysidenone B, identified in the marine sponge Dysidea septosa, exhibits significant anti-inflammatory effects. It inhibits TNF-α and IL-6 generation and alleviates acute inflammatory responses in a zebrafish model, suggesting its potential application in inflammation-related treatments (Gui et al., 2019).
4. Potential in Diabetes Treatment
Research on dysidine, a related compound to Dysidenone B from the sponge Dysidea villosa, has shown activation of the insulin signaling pathway, suggesting potential implications for diabetes treatment. This indicates a broader potential application of Dysidenone B in metabolic disorders (Zhang et al., 2009).
properties
Product Name |
Dysidenone B |
|---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl (1R,5S)-5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-1-hydroxy-3-methoxy-4-oxocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C23H34O5/c1-14-8-7-9-16-15(2)21(3,10-11-22(14,16)4)12-17-19(24)18(27-5)13-23(17,26)20(25)28-6/h8,13,15-17,26H,7,9-12H2,1-6H3/t15-,16+,17-,21-,22-,23-/m1/s1 |
InChI Key |
WUNVRPHYYMJCKE-AYTMROFBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)C[C@@H]3C(=O)C(=C[C@@]3(C(=O)OC)O)OC)C)C |
Canonical SMILES |
CC1C2CCC=C(C2(CCC1(C)CC3C(=O)C(=CC3(C(=O)OC)O)OC)C)C |
synonyms |
dysidenone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)

![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)
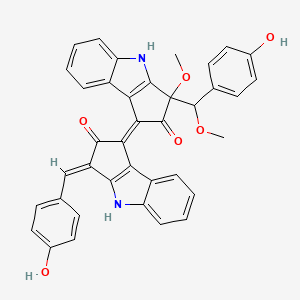
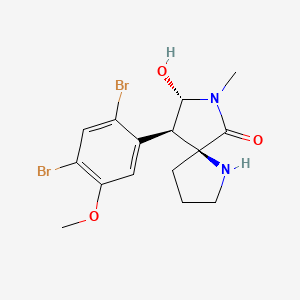
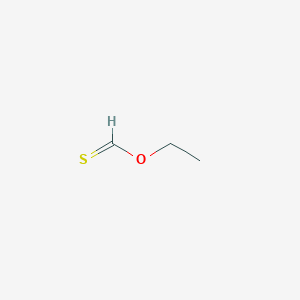
![(2S)-4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247641.png)
